[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride: Structural Properties, Epigenetic Modulation, and Pharmacological Applications
[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride: Structural Properties, Epigenetic Modulation, and Pharmacological Applications
Executive Summary
The compound [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride (CAS: 1197234-62-0) represents a highly specialized, halogenated derivative of the classical monoamine oxidase inhibitor (MAOI), phenelzine. While phenelzine has been historically utilized as an antidepressant and anxiolytic, modern medicinal chemistry has repurposed its hydrazine scaffold as a powerful pharmacologic probe for epigenetic regulation[1]. Specifically, phenelzine and its fluorinated analogs act as mechanism-based inactivators of Lysine-specific demethylase 1 (LSD1/KDM1A) , a flavin-dependent amine oxidase structurally homologous to MAO[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and self-validating experimental protocols required to evaluate [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride in both biochemical and cellular assays.
Physicochemical Profiling & Structural Rationale
The introduction of a fluorine atom at the meta-position (3-fluoro) of the phenyl ring is a deliberate structural modification designed to optimize the pharmacokinetic and pharmacodynamic profile of the phenelzine scaffold.
Structural Causality: Why the 3-Fluoro Substitution?
-
Metabolic Shielding: The carbon-fluorine (C–F) bond is highly resistant to cytochrome P450-mediated oxidation. Placing it at the 3-position protects the aromatic ring from specific electrophilic metabolic attacks without sterically hindering the ethylhydrazine chain's ability to penetrate the narrow hydrophobic funnel of target enzymes (MAO or LSD1).
-
Lipophilicity and BBB Penetration: Fluorination increases the lipophilicity (LogP) of the molecule, which is critical for central nervous system (CNS) targets, enhancing blood-brain barrier (BBB) permeability.
-
Electronic Effects on the Hydrazine: The electron-withdrawing nature of the fluorine atom exerts an inductive effect that subtly modulates the pKa of the terminal hydrazine, optimizing its reactivity with the FAD cofactor in the enzyme active site.
Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | 1-[2-(3-Fluorophenyl)ethyl]hydrazine hydrochloride |
| CAS Registry Number | 1197234-62-0 |
| Molecular Formula | C8H11FN2 · HCl (C8H12ClFN2) |
| Molecular Weight | 190.64 g/mol |
| SMILES String | FC1=CC=CC(CCNN)=C1.Cl |
| Physical Form | Combustible Solid |
| Primary Targets | MAO-A, MAO-B, LSD1 (KDM1A) |
| Storage Class | WGK 3 (Combustible Solids) |
Data summarized from verified chemical catalog specifications[3].
Mechanistic Pathways: From Monoamines to Epigenetics
The Epigenetic Shift: LSD1 Inactivation
LSD1 is an epigenetic enzyme that oxidatively cleaves methyl groups from mono- and di-methylated Lysine 4 of histone H3 (H3K4me1/2), a process that generally leads to gene silencing[4]. Because the catalytic domain of LSD1 shares high structural homology with MAOs, hydrazine-based MAO inhibitors exhibit cross-reactivity with LSD1[2].
Unlike non-covalent inhibitors, [2-(3-fluorophenyl)ethyl]hydrazine acts as a mechanism-based irreversible inactivator . The enzyme's own FAD cofactor oxidizes the hydrazine moiety into a highly reactive diazene intermediate. This intermediate subsequently forms a covalent adduct with the FAD cofactor, permanently disabling the enzyme's demethylase activity[1][5]. This irreversible blockade leads to the accumulation of H3K4me2 marks, thereby reactivating silenced tumor suppressor genes in oncology models and providing neuroprotection against oxidative stress[4][6].
Mechanism of LSD1 inactivation by fluorinated phenelzine analogs via FAD covalent modification.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the efficacy and mechanism of [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride, researchers must employ assays that differentiate between reversible and irreversible inhibition. Below are field-proven, self-validating protocols.
Protocol 1: In Vitro LSD1 Demethylase Kinetic Assay (Jump-Dilution)
Purpose: To determine the inactivation kinetics (
Step-by-Step Workflow:
-
Reagent Preparation: Prepare recombinant human LSD1/CoREST complex in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).
-
Pre-Incubation: Incubate 100 nM LSD1 with varying concentrations of the compound (0.1 μM to 50 μM) at 25°C for discrete time intervals (0, 15, 30, and 60 minutes).
-
Jump-Dilution: Dilute the enzyme-inhibitor mixture 100-fold into the reaction buffer containing 10 μM of di-methylated histone H3K4 peptide (ARTK(me2)QTARKC) and the Amplex Red coupling system (50 μM Amplex Red, 1 U/mL Horseradish Peroxidase).
-
Fluorescence Detection: Continuously monitor the release of
(a byproduct of the demethylation reaction) by measuring fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. -
Data Analysis: Plot the remaining fractional activity against pre-incubation time to calculate the pseudo-first-order inactivation rate constant (
). Fit the data to the Michaelis-Menten kinetic equation to derive and .
Protocol 2: Cellular Target Engagement (H3K4me2 Western Blot)
Purpose: To validate that the compound penetrates the cell membrane and inhibits nuclear LSD1. Causality Rationale: Biochemical potency does not always translate to cellular efficacy due to poor permeability or rapid efflux. Measuring the global accumulation of H3K4me2 directly quantifies intracellular target engagement.
-
Cell Treatment: Seed target cancer cells (e.g., LNCaP or H460) in 6-well plates. Treat with vehicle (DMSO) or the compound (1-10 μM) for 48 hours[4].
-
Histone Extraction: Lyse cells using a hypotonic lysis buffer, pellet the nuclei, and extract histones using 0.2 M HCl overnight at 4°C. Neutralize with NaOH.
-
Immunoblotting: Resolve 5 μg of histone extract via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against H3K4me2 and total Histone H3 (loading control).
-
Quantification: Perform densitometry to calculate the ratio of H3K4me2 to total H3, normalizing to the vehicle control.
Experimental workflow for validating irreversible LSD1 inhibition via jump-dilution kinetics.
Translational Perspectives
The dual ability of[2-(3-fluorophenyl)ethyl]hydrazine derivatives to inhibit both MAO and LSD1 opens two distinct therapeutic avenues:
-
Oncology: LSD1 is overexpressed in various malignancies, including acute myeloid leukemia (AML), breast cancer, and prostate cancer[2][6]. By inhibiting LSD1, phenelzine analogs disrupt the LSD1-CoREST repressor complex, halting the demethylation of H3K4. This leads to the reactivation of differentiation-promoting genes, effectively reprogramming cancer cells and reducing tumor stemness[5].
-
Neuroprotection: In neurodegenerative models, oxidative stress is a primary driver of neuronal apoptosis. Hydrazine-based inhibitors not only prevent the MAO-mediated generation of neurotoxic hydrogen peroxide but also confer direct neuroprotection by modulating epigenetic landscapes in response to oxidative insults (such as homocysteic acid exposure)[4].
References
-
Culhane, J. C., et al. (2014). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. ACS Chemical Biology, 9(4), 998-1005. Retrieved from:[Link]
-
Magliulo, D., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 13. Retrieved from:[Link]
-
Tu, W. J., et al. (2020). Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch. Frontiers in Immunology, 11. Retrieved from:[Link]
-
Gu, F., et al. (2016). LSD1: Biologic Roles and Therapeutic Targeting. Expert Opinion on Therapeutic Targets, 20(8), 955-969. Retrieved from:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. 1-[2-(3-Fluorophenyl)ethyl]hydrazine hydrochloride [m.chemicalbook.com]
- 4. A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
